molecular formula C12H15NO2 B176358 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 116209-27-9

3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B176358
M. Wt: 205.25 g/mol
InChI Key: DHEGLVHUQIEQEA-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H15NO2 . It is a specialty product used in proteomics research . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The title compound can be separated by silica-gel column chromatography with ethyl acetate–petroleum ether (20 %) gradient solvent system .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is characterized by a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a methoxy group (OCH3) and a benzaldehyde group (C6H5CHO) .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Method : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Crystal Structure Analysis

  • Application : The crystal structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was analyzed .
  • Method : The crystal was analyzed using Mo K α radiation and a Bruker D8 Venture diffractometer .
  • Results : The crystal structure was determined, with the compound having a monoclinic crystal system and a space group of P 2 1 / c .

3. Anticancer Research

  • Application : A compound similar to “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, known as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is a key intermediate for anti-breast cancer, lymphoma, and colon cancer .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

4. Antimicrobial Activity

  • Application : 1,2,3-triazoles, which can be associated with pyrrolidine, have shown a broad range of pharmacological activities including antimicrobial activity .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

5. Antidepressant Synthesis

  • Application : Pyrrolidine, a component of “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

6. Crystal Structure Analysis

  • Application : Phenyl(pyrrolidin-1-yl)methanone derivatives, which are similar to “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, have exhibited notable bioactivity .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Future Directions

Pyrrolidine compounds, including “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, have potential applications in various fields such as medicinal chemistry, drug synthesis, and material science. Future research could focus on exploring these applications further .

properties

IUPAC Name

3-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-8-10(9-14)4-5-11(12)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEGLVHUQIEQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424676
Record name 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde

CAS RN

116209-27-9
Record name 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AIM Ibrahim, E Batlle, S Sneha, R Jiménez… - Journal of Medicinal …, 2022 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are overexpressed in various tumor types including prostate cancer and considered a potential target for therapeutic intervention. 4-(Diethylamino)…
Number of citations: 6 pubs.acs.org

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